N-Benzyl-N-methyl-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide
Description
N-Benzyl-N-methyl-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide is a complex organic compound that features a thiophene ring, an oxadiazole ring, and a propanamide group
Properties
IUPAC Name |
N-benzyl-N-methyl-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-20(12-13-6-3-2-4-7-13)16(21)10-9-15-18-17(19-22-15)14-8-5-11-23-14/h2-8,11H,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENNDQQCIJLQQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide typically involves multiple steps. One common method involves the formation of the oxadiazole ring through cyclization reactions. The thiophene ring is introduced via a substitution reaction, and the final product is obtained through amidation.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
N-Benzyl-N-methyl-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers to enhance their electrical conductivity and thermal stability.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methyl-3-[3-(thiophen-2-YL)-1,2,4-oxadiazol-5-YL]propanamide
- N-Benzyl-N-methyl-3-[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]propanamide
- N-Benzyl-N-methyl-3-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]propanamide
Uniqueness
This compound is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring high electron density and stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
